إيندولين
Indolines are a class of heterocyclic compounds characterized by the presence of an indole ring, which consists of a benzene ring fused to a pyrrole ring. These molecules are known for their diverse chemical and biological properties, making them of significant interest in both academic research and pharmaceutical applications.
Structurally, indolines can vary based on the substitution pattern on the indole ring. Common substituents include methyl groups, hydroxyl, amino, and carboxylic acid functionalities. Due to their structural flexibility, indolines exhibit a wide range of biological activities, including potential use as antiviral agents, anticancer drugs, and neuroprotective compounds.
Indolines are often synthesized through multistep organic reactions such as condensation, ring closure, and functional group manipulation. Their synthesis methods can be optimized for the desired substituents to tailor their properties for specific applications.
In summary, indolines represent a versatile class of heterocycles with promising potential in various fields, including medicinal chemistry, materials science, and natural product research.

هيكل | الاسم الكيميائي | CAS | وسط |
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Indolin-4-amine | 52537-01-6 | C8H10N2 |
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3-(4-chlorobenzylidene)-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | 35315-58-3 | C16H9ClF3NO |
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5-Ethoxycarbonyl SU 5402 Methyl Ester | 258831-76-4 | C21H22N2O5 |
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5,7-Dibromo-1,3-dihydroindol-2-one | 23872-19-7 | C8H5Br2NO |
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(Z)-5-(5-Bromo-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one | 354560-89-7 | C13H9N2O2S2Br |
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tert-butyl 2,3-dihydro-1h-indol-3-ylmethylcarbamate | 1000932-73-9 | C14H20N2O2 |
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2,3,3a,4,7,7a-Hexahydro-1H-indole | 100860-02-4 | C8H13N |
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6-bromo-3-methyl-2,3-dihydro-1H-indol-2-one | 90725-50-1 | C9H8BrNO |
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2,3-dihydro-1H-indole-5-sulfonamide | 52206-06-1 | C8H10N2O2S |
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5,6-Dihydroxyindoline Hydrobromide | 138937-28-7 | C8H10BrNO2 |
الوثائق ذات الصلة
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
الموردين الموصى بهم
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Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Synrise Material Co. Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Handan Zechi Trading Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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